Cas no 635305-48-5 (4,4,5,5-Tetramethyl-2-(4-methylthiophen-2-yl)-1,3,2-dioxaborolane)

4,4,5,5-Tetramethyl-2-(4-methylthiophen-2-yl)-1,3,2-dioxaborolane is a high-purity boronic ester derivative commonly employed in Suzuki-Miyaura cross-coupling reactions. Its stable dioxaborolane framework ensures enhanced shelf life and handling convenience compared to boronic acids. The methylthiophene moiety facilitates selective functionalization in heterocyclic synthesis, making it valuable for pharmaceutical and materials science applications. The tetramethyl substitution on the borolane ring further improves stability against protodeboronation, ensuring consistent reactivity under diverse conditions. This compound is particularly useful in constructing complex organic architectures, offering reliable performance in palladium-catalyzed transformations. Suitable for use under inert conditions, it is supplied in rigorously controlled purity to meet demanding synthetic requirements.
4,4,5,5-Tetramethyl-2-(4-methylthiophen-2-yl)-1,3,2-dioxaborolane structure
635305-48-5 structure
商品名:4,4,5,5-Tetramethyl-2-(4-methylthiophen-2-yl)-1,3,2-dioxaborolane
CAS番号:635305-48-5
MF:C11H17BO2S
メガワット:224.1275
MDL:MFCD11045430
CID:68519
PubChem ID:10443592

4,4,5,5-Tetramethyl-2-(4-methylthiophen-2-yl)-1,3,2-dioxaborolane 化学的及び物理的性質

名前と識別子

    • 4,4,5,5-Tetramethyl-2-(4-methylthiophen-2-yl)-1,3,2-dioxaborolane
    • 4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene
    • 4-Methylthiophene-2-boronic acid pinacol ester
    • 4-Methyl-2-thiopheneboronic Acid Pinacol Ester
    • 4,4,5,5-Tetramethyl-2-(4-methyl-2-thienyl)-1,3,2-dioxaborolane
    • 4-METHYLTHIOPHENE-2-BORONIC ACID, PINACOL ESTER
    • 4-Methyl-2-thienylboronic acid pinacol ester
    • 2-(4-Methyl-2-thienyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • FNRMPXJVCSMVMA-UHFFFAOYSA-N
    • SB66869
    • AS-55610
    • M2647
    • 2-(4-Methyl-2-thienyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, 4-Methyl-2-thienylboronic acid pinacol ester, 4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene
    • A849891
    • DTXSID50440013
    • FT-0765709
    • 4-Methylthiophene-2-boronic acid pinacol ester, 97%
    • EN300-212652
    • MFCD11045430
    • 635305-48-5
    • SCHEMBL1988136
    • AKOS015943401
    • CS-0091600
    • 4,4,5,5-Tetramethyl-2-(4-methylthiophen-2-yl)-[1,3,2]dioxaborolane
    • SY057271
    • A12709
    • DB-073337
    • MDL: MFCD11045430
    • インチ: 1S/C11H17BO2S/c1-8-6-9(15-7-8)12-13-10(2,3)11(4,5)14-12/h6-7H,1-5H3
    • InChIKey: FNRMPXJVCSMVMA-UHFFFAOYSA-N
    • ほほえんだ: S1C([H])=C(C([H])([H])[H])C([H])=C1B1OC(C([H])([H])[H])(C([H])([H])[H])C(C([H])([H])[H])(C([H])([H])[H])O1

計算された属性

  • せいみつぶんしりょう: 224.10400
  • どういたいしつりょう: 224.1042311g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 1
  • 複雑さ: 239
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 46.7

じっけんとくせい

  • 密度みつど: 1.1±0.1 g/cm3
  • ゆうかいてん: 26-31 °C
  • ふってん: 309.6±30.0 °C at 760 mmHg
  • フラッシュポイント: 華氏温度:>230°f
    摂氏度:>110°c
  • PSA: 46.70000
  • LogP: 2.35570
  • じょうきあつ: 0.0±0.6 mmHg at 25°C

4,4,5,5-Tetramethyl-2-(4-methylthiophen-2-yl)-1,3,2-dioxaborolane セキュリティ情報

4,4,5,5-Tetramethyl-2-(4-methylthiophen-2-yl)-1,3,2-dioxaborolane 税関データ

  • 税関コード:2934999090
  • 税関データ:

    中国税関番号:

    2934999090

    概要:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

4,4,5,5-Tetramethyl-2-(4-methylthiophen-2-yl)-1,3,2-dioxaborolane 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM137061-1g
4,4,5,5-Tetramethyl-2-(4-methylthiophen-2-yl)-1,3,2-dioxaborolane
635305-48-5 95%
1g
$881 2023-01-19
Enamine
EN300-212652-0.25g
4,4,5,5-tetramethyl-2-(4-methylthiophen-2-yl)-1,3,2-dioxaborolane
635305-48-5
0.25g
$172.0 2023-09-16
Chemenu
CM137061-10g
4,4,5,5-Tetramethyl-2-(4-methylthiophen-2-yl)-1,3,2-dioxaborolane
635305-48-5 95%
10g
$3830 2023-01-19
TRC
T302838-10mg
4,4,5,5-Tetramethyl-2-(4-methylthiophen-2-yl)-1,3,2-dioxaborolane
635305-48-5
10mg
$ 50.00 2022-06-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1162240-250mg
4,4,5,5-Tetramethyl-2-(4-methylthiophen-2-yl)-1,3,2-dioxaborolane
635305-48-5 97%
250mg
¥53.00 2024-05-05
SHANG HAI XIAN DING Biotechnology Co., Ltd.
M2647-5g
4,4,5,5-Tetramethyl-2-(4-methylthiophen-2-yl)-1,3,2-dioxaborolane
635305-48-5 97.0%(GC)
5g
¥1550.0 2022-06-10
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
M866215-1g
4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene
635305-48-5 ≥97%
1g
¥171.00 2022-09-01
Enamine
EN300-212652-0.1g
4,4,5,5-tetramethyl-2-(4-methylthiophen-2-yl)-1,3,2-dioxaborolane
635305-48-5
0.1g
$120.0 2023-09-16
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
M158023-200mg
4,4,5,5-Tetramethyl-2-(4-methylthiophen-2-yl)-1,3,2-dioxaborolane
635305-48-5 >97.0%(GC)
200mg
¥39.90 2023-09-02
eNovation Chemicals LLC
Y1000585-25g
4,4,5,5-tetramethyl-2-(4-methylthiophen-2-yl)-1,3,2-dioxaborolane
635305-48-5 95%
25g
$595 2024-08-02

4,4,5,5-Tetramethyl-2-(4-methylthiophen-2-yl)-1,3,2-dioxaborolane 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium ,  4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: Hexane ;  1 min, rt
1.2 1 h, rt
リファレンス
Iridium-catalyzed borylation of thiophenes: versatile, synthetic elaboration founded on selective C-H functionalization
Chotana, Ghayoor A.; Kallepalli, Venkata A.; Maleczka, Robert E. Jr.; Smith, Milton R. III, Tetrahedron, 2008, 64(26), 6103-6114

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Sodium tert-butoxide Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium ,  1H-Imidazolium, 1,3-dicyclohexyl-, chloride (1:1) Solvents: Methylcyclohexane ;  5 min, rt
1.2 Reagents: N,N-Bis(1-methylethyl)boranamine ;  4 h, 110 °C; 110 °C → rt
1.3 Solvents: Tetrahydrofuran ;  1.5 h, rt
リファレンス
Iridium/N-heterocyclic carbene-catalyzed C-H borylation of arenes by diisopropylaminoborane
Tobisu, Mamoru; Igarashi, Takuya; Chatani, Naoto, Beilstein Journal of Organic Chemistry, 2016, 12, 654-661

ごうせいかいろ 3

はんのうじょうけん
1.1 Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium ,  4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: Tetrahydrofuran ;  15 - 30 min, rt
1.2 rt; 25 h, 65 °C
リファレンス
Iridium-Catalyzed Silylation of Five-Membered Heteroarenes: High Sterically Derived Selectivity from a Pyridyl-Imidazoline Ligand
Karmel, Caleb; Rubel, Camille Z.; Kharitonova, Elena V.; Hartwig, John F., Angewandte Chemie, 2020, 59(15), 6074-6081

ごうせいかいろ 4

はんのうじょうけん
1.1 Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium ,  4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: Tetrahydrofuran ;  15 - 30 min, rt
1.2 25 h, 65 °C
リファレンス
Iridium-catalyzed silylation of five-membered heteroarenes: high sterically derived selectivity from a pyridyl-imidazoline ligand
Karmel, Caleb; Rubel, Camille Z.; Kharitonova, Elena V.; Hartwig, John F., ChemRxiv, 2019, 1, 1-10

4,4,5,5-Tetramethyl-2-(4-methylthiophen-2-yl)-1,3,2-dioxaborolane Raw materials

4,4,5,5-Tetramethyl-2-(4-methylthiophen-2-yl)-1,3,2-dioxaborolane Preparation Products

4,4,5,5-Tetramethyl-2-(4-methylthiophen-2-yl)-1,3,2-dioxaborolaneに関する追加情報

Recent Advances in the Application of 4,4,5,5-Tetramethyl-2-(4-methylthiophen-2-yl)-1,3,2-dioxaborolane (CAS: 635305-48-5) in Chemical Biology and Pharmaceutical Research

The compound 4,4,5,5-Tetramethyl-2-(4-methylthiophen-2-yl)-1,3,2-dioxaborolane (CAS: 635305-48-5) has recently emerged as a critical reagent in the field of chemical biology and pharmaceutical research. This boronic ester derivative is widely utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology for the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. Its unique structural features, such as the presence of a thiophene ring and a dioxaborolane moiety, make it particularly valuable for the construction of heterocyclic compounds with potential biological activity.

Recent studies have highlighted the role of 4,4,5,5-Tetramethyl-2-(4-methylthiophen-2-yl)-1,3,2-dioxaborolane in the synthesis of novel drug candidates. For instance, researchers have employed this compound as a key intermediate in the development of kinase inhibitors, which are pivotal in targeted cancer therapies. The boronic ester functionality facilitates efficient coupling with aryl halides, enabling the rapid assembly of diverse molecular scaffolds. This versatility has been exploited in the design of libraries of small molecules for high-throughput screening against various disease targets.

In addition to its synthetic utility, 4,4,5,5-Tetramethyl-2-(4-methylthiophen-2-yl)-1,3,2-dioxaborolane has been investigated for its potential in bioconjugation strategies. The boronic acid moiety, generated in situ from the boronic ester, can form stable complexes with diols and other nucleophiles, making it a valuable tool for labeling biomolecules such as sugars and glycoproteins. This property has been leveraged in the development of diagnostic probes and targeted drug delivery systems, where precise molecular recognition is essential.

Recent advancements in the characterization of 4,4,5,5-Tetramethyl-2-(4-methylthiophen-2-yl)-1,3,2-dioxaborolane have also shed light on its stability and reactivity under various conditions. Studies have demonstrated that this compound exhibits excellent air and moisture stability, which is a significant advantage for practical applications in large-scale synthesis. Furthermore, its compatibility with a wide range of functional groups and reaction conditions has been confirmed, reinforcing its status as a versatile building block in medicinal chemistry.

Looking ahead, the continued exploration of 4,4,5,5-Tetramethyl-2-(4-methylthiophen-2-yl)-1,3,2-dioxaborolane is expected to yield further innovations in drug discovery and chemical biology. Its integration into automated synthesis platforms and combinatorial chemistry approaches holds promise for accelerating the identification of new therapeutic agents. Moreover, ongoing research into its mechanistic details and optimization of reaction conditions will likely expand its applicability to even more challenging synthetic transformations.

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Amadis Chemical Company Limited
(CAS:635305-48-5)4,4,5,5-Tetramethyl-2-(4-methylthiophen-2-yl)-1,3,2-dioxaborolane
A849891
清らかである:99%
はかる:25g
価格 ($):292.0